3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[(4-propylthiadiazole-5-carbonyl)amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-7-16-17(27-23-22-16)18(24)20-14-10-6-11-15(12-14)26-19(25)21-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKYIZUPOIMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Key Comparisons :
Thiazolylmethylcarbamate Analogs (): Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound l) share a carbamate-thiazole backbone but lack the thiadiazole ring and cyclohexyl linker. Structural Impact: The 1,2,3-thiadiazole in the target compound (vs. The propyl substituent on the thiadiazole may enhance lipophilicity, improving membrane permeability compared to smaller substituents (e.g., methyl or hydrogen) in thiazole analogs .
- Compounds 1 (bromide-substituted) and 22 (iodide-substituted) demonstrate that halogen substitution at specific positions can double inhibitory potency against LIMK1/2.
- Stereochemical Influence : Compounds 23–26 highlight the critical role of cyclohexyl linker stereochemistry. For instance, (R,R)-configured analogs (25 , 26 ) exhibit LIMK1 selectivity, while (S,S)-configured analogs (23 , 24 ) favor LIMK2. This suggests that the cyclohexyl group in the target compound could similarly bias activity toward specific kinase isoforms, depending on its stereochemistry .
Table 1: Comparison of Structural Features and Bioactivity Trends
Pesticidal Carbamates and Heterocycles
Key Comparisons :
Propham (Isopropyl Phenylcarbamate): Propham (isopropyl phenylcarbamate) is a herbicidal carbamate with a simple structure lacking heterocyclic or cyclohexyl components. Functional Divergence: The target compound’s thiadiazole-carboxamide-cyclohexyl architecture likely confers broader or distinct target interactions compared to propham’s direct acetylcholinesterase inhibition. The added complexity may reduce non-specific toxicity while enhancing target specificity .
Propiconazole (Triazole Fungicide) :
- Propiconazole’s 1,2,4-triazole ring contrasts with the thiadiazole in the target compound. Triazoles typically inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi), whereas thiadiazoles may act via redox modulation or kinase inhibition, indicating divergent mechanisms .
Metabolic and Stability Considerations
- Thiadiazole vs.
- Carbamate Hydrolysis : The phenylcarbamate group is less prone to hydrolysis than methyl or ethyl carbamates (e.g., propham), which could mitigate rapid inactivation in acidic environments .
Biological Activity
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives, notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 388.49 g/mol
CAS Number: 1351647-34-1
The compound features a thiadiazole ring which is known for its biological significance. Thiadiazoles are characterized by their sulfur and nitrogen composition, contributing to various pharmacological effects.
The exact mechanism of action for 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is not fully elucidated. However, compounds containing the 1,3,4-thiadiazole moiety typically exhibit interactions with biological targets through:
- Hydrogen Bonding: This facilitates binding to specific enzymes or receptors.
- Hydrophobic Interactions: These interactions may enhance the compound's bioavailability and efficacy.
Antimicrobial Properties
Thiadiazole derivatives have been documented to possess significant antimicrobial activity. Studies indicate that compounds similar to 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can inhibit the growth of various bacterial and fungal strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest a promising potential for development as an antimicrobial agent.
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC Values:
- MCF-7: 25 µM
- HeLa: 30 µM
These findings indicate that the compound may serve as a lead structure in anticancer drug development.
Pharmacokinetics
The pharmacokinetic profile of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate remains to be thoroughly investigated. However, typical pharmacokinetic parameters for similar compounds include:
- Absorption: Rapidly absorbed when administered orally.
- Distribution: Widely distributed in tissues due to lipophilicity.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted mainly via urine.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to our compound. The study found that modifications in the side chains significantly influenced antimicrobial potency and spectrum.
Study on Anticancer Activity
Another significant study focused on the anticancer properties of thiadiazole derivatives indicated that compounds with a cyclohexyl group exhibited enhanced cytotoxicity against certain cancer cell lines compared to their linear counterparts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate?
- Methodological Answer : The synthesis typically involves coupling a thiadiazole-carboxamide intermediate with a cyclohexyl phenylcarbamate moiety. For the carbamate formation, a catalytic approach using N-methylimidazole (20 mol%) in dichloromethane with phenyl isocyanate and cyclohexanol has been reported to yield cyclohexyl phenylcarbamate derivatives in 85% yield after 24 hours . The thiadiazole-carboxamide component can be synthesized via nucleophilic substitution or cyclization reactions, often requiring protection/deprotection strategies for functional groups.
Q. How do structural modifications (e.g., alkyl chain length, heterocycle substitution) influence the compound’s bioactivity?
- Methodological Answer : Structural analogs, such as phenylcarbamates (e.g., propham, a known herbicide with isopropyl phenylcarbamate structure ), demonstrate that substituents on the carbamate and heterocyclic rings significantly alter bioactivity. For instance, extending the alkyl chain (e.g., propyl vs. methyl) on the thiadiazole ring may enhance lipophilicity, affecting membrane permeability and target binding. Computational modeling (e.g., molecular docking) combined with in vitro assays (enzyme inhibition, cytotoxicity) can systematically evaluate structure-activity relationships (SAR) .
Advanced Research Questions
Q. What experimental challenges arise in optimizing reaction conditions for carbamate linkage formation?
- Methodological Answer : Key challenges include controlling regioselectivity and minimizing side reactions (e.g., isocyanate dimerization). Evidence shows that phenyl isothiocyanate fails to react under the same catalytic conditions as phenyl isocyanate, highlighting the sensitivity of thiocarbonyl groups to reaction parameters . To mitigate this, iterative optimization of catalysts (e.g., switching from N-methylimidazole to organotin compounds), solvents (polar aprotic vs. non-polar), and stoichiometry is recommended. Real-time monitoring via FTIR or NMR can track carbamate formation and guide adjustments .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming carbamate linkage formation (e.g., disappearance of cyclohexanol’s hydroxyl proton at δ = 3.58 and emergence of carbamate protons ).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for thiadiazole-carboxamide intermediates.
- HPLC-PDA : Ensures purity and identifies byproducts (e.g., unreacted isocyanates).
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl moiety, if applicable.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities in test samples. To address this:
- Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition or cytotoxicity.
- Comparative Studies : Benchmark against structurally related compounds, such as triazole-carboxamides (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide ), to identify trends in bioactivity.
- Metabolite Profiling : LC-MS/MS can detect degradation products or metabolites that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
